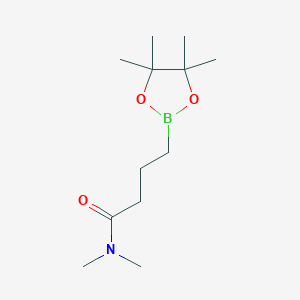
Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Vue d'ensemble
Description
3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine is a chlorinated derivative of dibenzo[b,e][1,4]dioxin. This compound is part of a larger family of dioxins, which are known for their environmental persistence and potential toxicity. The structure of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine includes three chlorine atoms and an amine group attached to the dibenzo[b,e][1,4]dioxin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine typically involves the chlorination of dibenzo[b,e][1,4]dioxin followed by amination The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3, 7, and 8 positions
Industrial Production Methods
Industrial production of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dechlorinated derivatives or amine-reduced products.
Applications De Recherche Scientifique
3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and environmental behavior of chlorinated dioxins.
Biology: Research on its biological effects helps in understanding the toxicity and biochemical pathways affected by dioxins.
Medicine: Studies on its potential therapeutic or toxicological effects contribute to the development of medical treatments and safety regulations.
Industry: It is used in the development of materials and chemicals that require specific chlorinated aromatic compounds.
Mécanisme D'action
The mechanism by which 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine exerts its effects involves interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. This interaction can result in toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another toxic dioxin-like compound with similar environmental and biological effects.
Uniqueness
3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine is unique due to its specific chlorination pattern and the presence of an amine group. This structural difference can influence its reactivity, toxicity, and environmental behavior compared to other dioxins and related compounds.
Propriétés
IUPAC Name |
3,7,8-trichlorodibenzo-p-dioxin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDXYGVQWQOTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221948 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71721-80-7 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)



![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)


![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)
